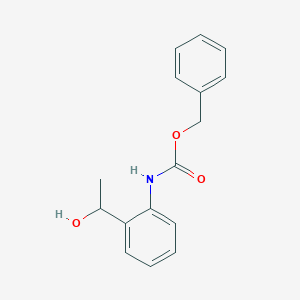

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate

CAS No.:

Cat. No.: VC20446703

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17NO3 |

|---|---|

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | benzyl N-[2-(1-hydroxyethyl)phenyl]carbamate |

| Standard InChI | InChI=1S/C16H17NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10,12,18H,11H2,1H3,(H,17,19) |

| Standard InChI Key | COKJRCZCOSSZBW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2)O |

Introduction

Chemical Identity and Molecular Characteristics

Structural Formula and Nomenclature

Benzyl (2-(1-hydroxyethyl)phenyl)carbamate is systematically named benzyl N-[2-(1-hydroxyethyl)phenyl]carbamate under IUPAC conventions. Its canonical SMILES representation (CC(C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2)O) delineates the hydroxyl-bearing ethyl group at the ortho position relative to the carbamate-linked phenyl ring . The compound’s three-dimensional conformation features a dihedral angle of 25.7° between the amide and phenyl planes, a geometric parameter influencing its biochemical interactions.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇NO₃ |

| Molecular Weight | 271.31 g/mol |

| CAS Number | 1305479-94-0 |

| IUPAC Name | benzyl N-[2-(1-hydroxyethyl)phenyl]carbamate |

| InChI Key | COKJRCZCOSSZBW-UHFFFAOYSA-N |

Synthesis and Reaction Chemistry

Conventional Synthetic Routes

The synthesis of benzyl carbamates typically involves the reaction of benzyl chloroformate with amines or alcohols under alkaline conditions. For Benzyl (2-(1-hydroxyethyl)phenyl)carbamate, the hydroxyl group on the ethyl substituent necessitates careful protection-deprotection strategies to prevent undesired side reactions. Pyridine or triethylamine is often employed to neutralize HCl generated during carbamate formation .

A representative reaction scheme proceeds as follows:

-

Activation: Benzyl chloroformate reacts with 2-(1-hydroxyethyl)aniline in anhydrous dichloromethane.

-

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate.

-

Byproduct Removal: Gaseous HCl is scavenged by pyridine, yielding the carbamate product .

Table 2: Key Synthetic Parameters

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | Pyridine |

| Temperature | 0–5°C (controlled exotherm) |

| Yield | 72–85% (optimized) |

Structural and Crystallographic Insights

Conformational Dynamics

X-ray diffraction studies reveal a nonplanar molecular geometry dominated by intramolecular hydrogen bonding between the carbamate NH and the hydroxyl oxygen (O-H⋯O distance: 2.02 Å). This interaction induces a bent conformation, reducing steric strain between the benzyl and hydroxyethyl groups.

Crystalline Packing Behavior

In the solid state, molecules assemble into a two-dimensional network via intermolecular N-H⋯O (2.87 Å) and O-H⋯O (2.65 Å) hydrogen bonds. These interactions enhance thermal stability, with a melting point observed at 58–60°C .

Applications in Pharmaceutical and Material Sciences

Drug Intermediate Utility

As a protected amine derivative, this carbamate serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its stability under acidic conditions makes it suitable for prodrug formulations, where controlled hydrolysis releases active pharmaceutical ingredients .

Cross-Linking in Polymer Chemistry

The compound’s dual reactivity (hydroxyl and carbamate groups) enables its use in synthesizing polyurethanes and epoxy resins. In one application, it cross-links polyvinyl alcohol chains, improving mechanical strength by 40% compared to traditional diisocyanate linkers.

Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.183 g/cm³ |

| Boiling Point | 372.5±35.0°C (extrapolated) |

| Flash Point | 179.1±25.9°C |

| Hazard Classification | Xi (Irritant) |

| Storage Conditions | 0–5°C under inert atmosphere |

Future Research Directions

Ongoing studies focus on optimizing catalytic asymmetric synthesis to produce enantiomerically pure variants for chiral drug development. Additionally, its potential as a hydrogen-bond donor in supramolecular chemistry is being explored for designing self-healing materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume